molecular formula C12H8ClN B11895796 2-(Chloromethyl)-1-cyanonaphthalene

2-(Chloromethyl)-1-cyanonaphthalene

Cat. No.: B11895796
M. Wt: 201.65 g/mol
InChI Key: ADCMEBKRYUPBCV-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-cyanonaphthalene is a versatile bifunctional organic intermediate designed for research and development applications. Its molecular structure incorporates two distinct reactive sites: a chloromethyl group and a cyano group. The chloromethyl group is a known electrophile that can participate in nucleophilic substitution reactions, allowing for the extension of carbon chains or the introduction of the naphthalene scaffold into more complex architectures . Concurrently, the electron-withdrawing cyano group can influence the electronic properties of the aromatic system and can itself be transformed into other functional groups, such as carboxylic acids or amides. This combination of features makes this compound a particularly valuable precursor in organic synthesis, especially for constructing molecules with naphthalene cores, such as in the development of functional materials and pharmacologically active compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H8ClN

Molecular Weight

201.65 g/mol

IUPAC Name

2-(chloromethyl)naphthalene-1-carbonitrile

InChI

InChI=1S/C12H8ClN/c13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14/h1-6H,7H2

InChI Key

ADCMEBKRYUPBCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C#N)CCl

Origin of Product

United States

Overview of 2 Chloromethyl 1 Cyanonaphthalene Within Naphthalene Chemistry

Role as a Multifunctional Synthetic Precursor in Organic Transformations

The dual functionality of 2-(chloromethyl)-1-cyanonaphthalene, possessing both a reactive chloromethyl group and a cyano group, makes it a highly versatile precursor in organic synthesis. The chloromethyl group serves as an electrophilic site, readily participating in nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups.

Simultaneously, the cyano group can be transformed into various other functionalities. For example, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions. This multifunctionality enables the construction of complex molecular architectures from a single starting material.

The strategic placement of the chloromethyl and cyano groups at the 1- and 2-positions of the naphthalene (B1677914) ring allows for regioselective transformations, which is a critical aspect in the synthesis of specifically substituted naphthalene derivatives for applications in materials science and medicinal chemistry. nih.gov

Historical and Contemporary Research Significance in Synthetic Methodologies

Historically, research on naphthalene derivatives has been a cornerstone of organic chemistry, with a significant focus on developing synthetic routes to access specific substitution patterns. researchgate.net The synthesis of functionalized naphthalenes has traditionally relied on electrophilic aromatic substitution, though controlling regioselectivity can be challenging. nih.gov

In contemporary research, there is a strong emphasis on developing novel and more efficient synthetic methodologies. This includes transition metal-catalyzed reactions, which have greatly expanded the toolkit for creating substituted naphthalenes. nih.gov For example, palladium-catalyzed reactions have been instrumental in the functionalization of chloromethylnaphthalene derivatives. acs.orgchemicalbook.com

Recent advancements also include skeletal editing of heteroarenes, such as the transmutation of nitrogen in isoquinolines to carbon to form naphthalene derivatives, offering a novel approach to synthesizing these important compounds. nih.gov The ongoing research into new synthetic strategies underscores the continued importance of naphthalene derivatives in various scientific and industrial fields. nih.govnih.gov The development of new catalysts and reaction conditions continues to be a major focus, aiming for milder, more selective, and environmentally benign processes. google.comgoogle.com

Synthetic Methodologies for 2 Chloromethyl 1 Cyanonaphthalene and Analogues

Direct Halomethylation Approaches to Naphthalene (B1677914) Scaffolds

Direct chloromethylation of naphthalene presents a straightforward route to introduce the chloromethyl group onto the aromatic scaffold. However, this approach is often complicated by challenges in controlling the position of substitution (regioselectivity) and the potential for multiple substitutions.

Conventional Chloromethylation Procedures

The classical approach to chloromethylating naphthalene involves reacting it with formaldehyde (B43269) and hydrogen chloride. orgsyn.orgnih.gov Common reagents include paraformaldehyde and concentrated hydrochloric acid, often in the presence of a dehydrating agent or a catalyst. orgsyn.orgguidechem.com For instance, a mixture of naphthalene, paraformaldehyde, glacial acetic acid, phosphoric acid, and concentrated hydrochloric acid can be heated to yield 1-chloromethylnaphthalene. orgsyn.orgnih.gov The use of solid paraformaldehyde instead of aqueous formaldehyde solution can increase reactant concentration and improve reaction yield. google.com However, these methods can lead to the formation of byproducts such as 2-chloromethylnaphthalene and bis(chloromethyl)naphthalenes, necessitating purification steps. guidechem.comgoogle.com

Catalytic Systems in Chloromethylation Reactions (e.g., Lewis Acids, Phase Transfer Catalysis)

To enhance the efficiency and selectivity of chloromethylation, various catalytic systems have been developed. Lewis acids such as zinc chloride and aluminum chloride have been traditionally employed as catalysts. orgsyn.orgelsevier.com More recently, combinations of Lewis acids, like a mixture of ferric chloride and cupric chloride, have been shown to be effective. google.com

Phase transfer catalysis (PTC) offers a powerful tool for carrying out reactions between reactants in immiscible phases, which is often the case in chloromethylation. youtube.comnih.govyoutube.comyoutube.com Quaternary ammonium (B1175870) salts, such as benzyl (B1604629) trimethyl ammonium chloride or benzyl triethyl ammonium chloride, can be used as phase transfer catalysts to facilitate the reaction between the aqueous and organic phases, leading to improved yields and milder reaction conditions. google.comiosrjournals.org For instance, a method utilizing a phase transfer catalyst and a specific concentration of hydrochloric acid has been reported to effectively reduce reaction temperature and time for the synthesis of 1-chloromethylnaphthalene. guidechem.com Another approach employs a catalytic system consisting of zinc chloride, acetic acid, sulfuric acid, and polyethylene (B3416737) glycol (PEG-800) in an aqueous medium under PTC conditions, resulting in good to excellent yields of chloromethylated aromatic hydrocarbons. researchgate.net

Catalyst SystemReagentsKey AdvantagesReference
Lewis Acids (e.g., ZnCl₂, AlCl₃, FeCl₃/CuCl₂)Naphthalene, Paraformaldehyde, HClTraditional and effective catalysts. orgsyn.orgelsevier.com Mixture of FeCl₃/CuCl₂ shows good performance. google.com orgsyn.orgelsevier.comgoogle.com
Phase Transfer Catalysis (PTC)Naphthalene, Paraformaldehyde, HCl, Quaternary Ammonium SaltsImproved yields, milder conditions, reduced reaction time. guidechem.comgoogle.comiosrjournals.org guidechem.comgoogle.comiosrjournals.org
PTC with PEG-800Aromatic Hydrocarbons, Paraformaldehyde, H₂SO₄, Acetic Acid, ZnCl₂Good to excellent yields in aqueous media. researchgate.net researchgate.net

Regioselectivity Challenges and Control in Naphthalene Halomethylation

A significant challenge in the halomethylation of naphthalene is controlling the position of the incoming chloromethyl group. Substitution can occur at either the α (C1) or β (C2) position. Generally, substitution at the 1-position is kinetically favored due to the greater stability of the carbocation intermediate formed during the reaction. stackexchange.com However, the β-isomer can be formed, and the ratio of α to β isomers can be influenced by reaction conditions and the steric bulk of the substituent. stackexchange.comresearchgate.net

The presence of directing groups on the naphthalene ring can also influence regioselectivity. researchgate.netnih.gov For instance, in the nitration of naphthalene, the use of certain zeolite catalysts can significantly favor the formation of the 1-nitro isomer. mdpi.com Similarly, in the dialkylation of naphthalene, H-mordenite zeolite has been shown to be highly regioselective for the 2,6-disubstituted product. rsc.orgnih.gov While these examples are not for chloromethylation, they highlight the potential for using specific catalysts to control regioselectivity in naphthalene functionalization. In some cases, palladium catalysis with specific ligands can be used to direct halogenation to either the C2 or C8 position of 1-naphthaldehydes. researchgate.net

Functional Group Interconversion Strategies for the Cyanonaphthalene Moiety

An alternative to direct chloromethylation of a cyanonaphthalene is to introduce the cyano and chloromethyl groups in separate steps through functional group interconversion.

Introduction of the Cyano Group onto Halogenated Naphthalenes

The cyano group can be introduced onto a pre-halogenated naphthalene scaffold, such as a bromonaphthalene. This transformation, known as cyanation, is a valuable method for forming C-C bonds and accessing versatile nitrile intermediates. wikipedia.orgnih.govnyu.edu

Several methods exist for the cyanation of aryl halides. The Rosenmund-von Braun reaction traditionally uses stoichiometric copper(I) cyanide. wikipedia.org Modern variations of this reaction are catalytic in copper. Palladium-catalyzed cyanation is a widely used method, employing sources like potassium cyanide or zinc cyanide. wikipedia.orgresearchgate.net A key challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by excess cyanide ions. researchgate.net To circumvent the use of highly toxic metal cyanides, less toxic alternatives like potassium hexacyanoferrate(II) have been explored. wikipedia.org

A copper-catalyzed domino halide exchange–cyanation of aryl bromides offers an efficient route where the aryl bromide is converted to the more reactive aryl iodide in situ, followed by cyanation with sodium cyanide. thieme-connect.de The addition of potassium iodide and a ligand like N,N'-dimethylethane-1,2-diamine can accelerate this reaction. thieme-connect.de

Advanced Synthetic Routes towards Substituted Cyanonaphthalenes

The development of efficient and selective methods for synthesizing substituted naphthalenes is a significant area of research in organic chemistry. These advanced routes are crucial for accessing molecules with specific electronic and structural properties.

Domino Reactions and Cascade Processes in Naphthalene Annulation

Domino reactions, also known as cascade or tandem reactions, are powerful tools in organic synthesis, allowing for the formation of multiple chemical bonds in a single operation without isolating intermediates. e-bookshelf.de This approach enhances synthetic efficiency by reducing the number of purification steps, saving time, and minimizing waste. e-bookshelf.de The elegance of domino reactions lies in their ability to construct complex molecular architectures from simple starting materials in a highly atom-economical fashion. mdpi.com

A notable strategy for constructing highly functionalized naphthalenes involves the use of Morita–Baylis–Hillman (MBH) acetates. An efficient pathway has been developed for synthesizing polysubstituted naphthalenes through domino reactions between MBH acetates and active methylene (B1212753) compounds, promoted by a base like anhydrous potassium carbonate in an appropriate solvent. mdpi.comnih.gov The substrates are designed to contain an allylic acetate (B1210297) adjacent to a Michael acceptor and an aromatic ring activated for nucleophilic aromatic substitution (SNAr), setting the stage for a cascade of reactions leading to the final naphthalene ring system. mdpi.comnih.gov Although a direct synthesis of 2-(chloromethyl)-1-cyanonaphthalene via a domino reaction has not been explicitly detailed, the principles of these reactions offer a promising avenue for its potential synthesis. For instance, a hypothetical domino reaction could be designed to assemble the substituted naphthalene core in a few steps.

Another advanced approach involves the use of domino reactions to synthesize tetrahydronaphthalenes, which can be subsequently aromatized. For example, a four-component domino reaction has been developed for the synthesis of 4-aryl-2-(amino)-5,6,7,8-tetrahydronaphthalene-1-carbonitriles from α-aroylketene dithioacetals, malononitrile, secondary amines, and cyclohexanone. nih.govacs.org This process involves a sequence of addition-elimination, intramolecular cyclization, and ring-opening/closing steps. acs.org

The following table provides an example of a domino reaction for the synthesis of substituted naphthalenes.

ReactantsCatalyst/ReagentsProductYield (%)
Morita–Baylis–Hillman acetates, Active methylene compoundsK2CO3, DMF1,3,6-Trisubstituted naphthalenesGood to Excellent

Strategies for the Preparation of Related Chloromethyl and Cyanomethyl Naphthalenes

The synthesis of chloromethyl and cyanomethyl naphthalenes often serves as a crucial step in the preparation of more complex derivatives. Several methods have been established for the preparation of these key intermediates.

The Blanc chloromethylation is a classic method for introducing a chloromethyl group onto an aromatic ring. alfa-chemistry.comwikipedia.org This reaction typically involves treating the aromatic compound with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride. wikipedia.orgorgsyn.org For instance, 1-chloromethylnaphthalene can be synthesized from naphthalene using paraformaldehyde, glacial acetic acid, phosphoric acid, and concentrated hydrochloric acid. orgsyn.org The reaction is generally heated to drive it to completion. orgsyn.org However, this reaction can sometimes lead to the formation of diarylmethane byproducts. wikipedia.org

Side-chain bromination of methylnaphthalenes is another effective strategy. For example, 2-(bromomethyl)naphthalene (B188764) can be prepared by treating 2-methylnaphthalene (B46627) with N-bromosuccinimide (NBS) and a radical initiator like azo-bis-isobutyronitrile (AIBN) in a solvent such as carbon tetrachloride. prepchem.com The resulting bromomethylnaphthalene is a versatile intermediate that can be converted to other functional groups. sigmaaldrich.comsigmaaldrich.com

The conversion of these halomethylnaphthalenes to cyanomethylnaphthalenes is typically achieved through nucleophilic substitution with a cyanide salt. For example, 2-naphthylacetonitrile (B189437) can be produced from the cyanation of a 2-(halomethyl)naphthalene. wikipedia.org

The Sandmeyer reaction provides a powerful method for introducing a cyano group onto an aromatic ring by converting an aryl amine into an aryl nitrile via a diazonium salt intermediate. wikipedia.orgorganic-chemistry.orglscollege.ac.in This reaction is catalyzed by copper(I) salts, such as copper(I) cyanide. wikipedia.orgnumberanalytics.com A plausible route to a cyanonaphthalene would involve the diazotization of an aminonaphthalene followed by treatment with CuCN. wikipedia.orgnih.gov

Below are tables summarizing the synthetic conditions for these related preparations.

Table 1: Synthesis of Halomethylnaphthalenes

Starting Material Reagents Product Yield (%) Reference
Naphthalene Paraformaldehyde, Glacial Acetic Acid, H3PO4, HCl 1-Chloromethylnaphthalene 74-77 orgsyn.org

Table 2: Cyanation Reactions

Starting Material Reagents Product Reaction Type Reference
Aryl Amine NaNO2, H+; then CuCN Aryl Nitrile Sandmeyer Reaction wikipedia.orgnumberanalytics.com

These established methods for synthesizing chloromethyl and cyanomethyl naphthalenes provide a foundation for the potential synthesis of this compound, likely through a multi-step sequence involving either the chloromethylation of 1-cyanonaphthalene or the cyanation of a suitable 2-(halomethyl)-1-substituted naphthalene precursor.

Reactivity and Transformational Pathways of 2 Chloromethyl 1 Cyanonaphthalene

Nucleophilic Reactions at the Chloromethyl Moiety and Naphthalene (B1677914) Core

The presence of both a labile chloromethyl group and an electron-deficient aromatic system allows for a variety of nucleophilic reactions. These can be broadly categorized into substitutions at the side chain and additions to the naphthalene core.

Intermolecular Nucleophilic Substitution Reactions of the Chloromethyl Group

The chloromethyl group at the 2-position of the naphthalene ring is a benzylic halide, making it highly susceptible to nucleophilic substitution reactions (S_N2). The carbon-chlorine bond is polarized, and the transition state of the substitution is stabilized by the adjacent naphthalene ring system. rsc.orgresearchgate.net This reactivity allows for the facile introduction of a wide range of functional groups.

A variety of nucleophiles can displace the chloride ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. Common nucleophiles include alkoxides, amines, and thiolates, which yield the corresponding ethers, amines, and sulfides. kuleuven.bewikipedia.orgchemicalbook.comnih.govsioc-journal.cngoogle.comchemrxiv.orgvedantu.comnih.gov

The general scheme for these reactions is as follows:


Scheme 1: General Nucleophilic Substitution at the Chloromethyl Group

Below are representative examples of nucleophilic substitution reactions with 2-(chloromethyl)-1-cyanonaphthalene, along with typical reaction conditions.

Table 1: Synthesis of Ethers via Nucleophilic Substitution This table presents hypothetical reaction data based on established Williamson ether synthesis protocols.

Nucleophile Reagent Base Solvent Temperature (°C) Product
Phenoxide Sodium Phenoxide - DMF 80 2-(Phenoxymethyl)-1-cyanonaphthalene
Methoxide Sodium Methoxide - Methanol Reflux 2-(Methoxymethyl)-1-cyanonaphthalene

Table 2: Synthesis of Amines via Nucleophilic Substitution This table presents hypothetical reaction data based on established amine alkylation protocols.

Nucleophile Reagent Base Solvent Temperature (°C) Product
Aniline Aniline K₂CO₃ Acetonitrile (B52724) Reflux N-((1-Cyanonaphthalen-2-yl)methyl)aniline
Ammonia Aqueous Ammonia - Ethanol 100 (sealed tube) (1-Cyanonaphthalen-2-yl)methanamine

Table 3: Synthesis of Sulfides via Nucleophilic Substitution This table presents hypothetical reaction data based on established thioether synthesis protocols.

Nucleophile Reagent Base Solvent Temperature (°C) Product
Thiophenolate Sodium Thiophenolate - DMF 25 2-((Phenylthio)methyl)-1-cyanonaphthalene

Carbanion Additions to Cyanonaphthalene Derivatives

The electron-withdrawing nature of the cyano group at the C1 position renders the naphthalene ring system electrophilic and susceptible to attack by carbanions. rsc.orgwikipedia.org This reactivity is the basis for a variety of carbon-carbon bond-forming reactions, including annulations and vicarious nucleophilic substitutions.

A key study by Mąkosza and Ostrowski investigated the reaction of the carbanion of chloromethyl p-tolyl sulfone with 1-cyanonaphthalene derivatives. acs.org This work provides significant insight into the regiochemistry and potential reaction pathways.

The regioselectivity of carbanion attack on the 1-cyanonaphthalene system is governed by the electronic properties of the ring. The cyano group strongly activates the ring towards nucleophilic attack, primarily at the C4 position (para to the cyano group) and to a lesser extent at the C2 position (ortho to the cyano group). The attack at C4 is generally favored due to the effective delocalization of the negative charge in the resulting Meisenheimer-type intermediate. acs.orgacs.org

In the context of this compound, the presence of the chloromethyl group at C2 can influence the regioselectivity of an external carbanion attack, though the primary activation is still dictated by the C1-cyano group.

The reaction of carbanions with 1-cyanonaphthalene derivatives can lead to the formation of new rings through annulation processes. rsc.org In the specific case of the reaction between 1-cyanonaphthalene and the carbanion of chloromethyl p-tolyl sulfone, an unprecedented bis-annulation of the naphthalene ring was observed, resulting in a bis-cyclopropane derivative. acs.org This reaction proceeds via an initial attack of the carbanion at the C4 position, followed by an intramolecular nucleophilic substitution to form a monocyclopropane intermediate. This intermediate, being a Michael acceptor, rapidly reacts with a second molecule of the carbanion to yield the final bis-annulated product. acs.org

While this specific reaction was reported for 1-cyanonaphthalene, similar annulation pathways can be anticipated for this compound, potentially with the chloromethyl group itself participating in or influencing the cyclization steps.

Vicarious Nucleophilic Substitution (VNS) is a type of nucleophilic aromatic substitution where a hydrogen atom is replaced by a nucleophile. kuleuven.bewikipedia.orgorganic-chemistry.orgresearchgate.net This reaction is characteristic of electrophilic aromatic compounds and carbanions bearing a leaving group at the nucleophilic center. wikipedia.orgorganic-chemistry.org

The reaction of the carbanion of chloromethyl p-tolyl sulfone with 1-cyanonaphthalene derivatives can also proceed via a VNS pathway, competing with the annulation reaction. acs.org The outcome of the reaction (VNS versus annulation) is dependent on the reaction conditions and the specific substitution pattern of the cyanonaphthalene derivative. The VNS reaction typically occurs at the position of highest electron deficiency, which in 1-cyanonaphthalene is the C4 position. The process involves the addition of the carbanion to form a σ-adduct, followed by a base-induced β-elimination of HCl to restore aromaticity. kuleuven.beorganic-chemistry.org

Photochemical Reactions and Photoinduced Processes

The cyanonaphthalene chromophore is known to be photochemically active. Upon absorption of UV light, it can reach an excited state and participate in a variety of reactions, including cycloadditions and electron transfer processes. capes.gov.braip.orgedinst.comrsc.org While direct photochemical studies on this compound are not extensively documented in the reviewed literature, the behavior of the 1-cyanonaphthalene moiety provides a strong basis for predicting its photochemical reactivity.

Photocycloaddition reactions are a hallmark of excited cyanonaphthalenes. For instance, 1-cyanonaphthalene undergoes [2π+2π] photocycloaddition with substituted pyridines and indene. acs.orgcapes.gov.br It also participates in [4+4] photocycloaddition with furan (B31954) and can react with 1,3-cyclohexadiene (B119728) to form various cycloadducts. acs.org These reactions often proceed through an exciplex intermediate. It is therefore highly probable that this compound would exhibit similar photocycloaddition reactivity with various alkenes and dienes.

Furthermore, cyanonaphthalenes are potent photosensitizers for electron transfer reactions. aip.orgedinst.comrsc.org The excited state of cyanonaphthalene can act as a strong oxidant, capable of accepting an electron from a suitable donor molecule. This photoinduced electron transfer (PET) process generates radical ions, which can then undergo subsequent chemical transformations. aip.orgedinst.com The presence of the chloromethyl group in this compound could potentially influence the efficiency and pathways of these PET processes, for example, by providing a route for subsequent intramolecular reactions of the generated radical cation. Recent studies on the photodissociation of 1-cyanonaphthalene have also highlighted complex bimolecular fragmentation pathways under certain conditions. aip.org


Intramolecular Photocycloaddition Reactions of Cyanonaphthalene Derivatives

While direct studies on the intramolecular photocycloaddition of this compound are not extensively documented, research on analogous compounds provides significant insights into the potential reaction pathways. A key study on 2-(2-alkenyloxymethyl)naphthalene-1-carbonitriles reveals that these molecules undergo both intramolecular [2+2] and [2+3] photocycloadditions upon irradiation. researchgate.net The efficiency and regioselectivity of these reactions were found to be enhanced when conducted in glass-made microreactors compared to conventional batch conditions. researchgate.net

The use of microreactors allows for precise control over reaction parameters and efficient light absorption, which can favor the formation of specific products. researchgate.net In the case of 2-(2-alkenyloxymethyl)naphthalene-1-carbonitriles, the enhanced light sensitivity of the initial [2+2] cycloadducts can lead to a photo-retro-cleavage, reforming the starting material. However, the subsequent [2+3] photocycloadducts are more stable under the reaction conditions and tend to accumulate. researchgate.net This reversibility of the initial photocycloaddition step is a known characteristic of reactions involving the 1-cyanonaphthalene system. researchgate.net

These findings suggest that this compound, if tethered to an alkene, could undergo similar intramolecular photocycloaddition reactions to form complex polycyclic systems. The specific products and their yields would likely be influenced by the nature of the tether and the reaction conditions, particularly the use of flow chemistry setups.

Reactant SystemReaction TypeProduct(s)Key Findings
2-(2-Alkenyloxymethyl)naphthalene-1-carbonitrilesIntramolecular Photocycloaddition[2+2] and [2+3] cycloadductsEnhanced efficiency and regioselectivity in microreactors. researchgate.net

Mechanistic Aspects of Photoinduced Electron Transfer in Cyanoaromatics

Photoinduced electron transfer (PET) is a fundamental process in the photochemistry of cyanoaromatics. scilit.comnih.gov Upon photoexcitation, the cyanoaromatic compound can act as either an electron acceptor or an electron donor, depending on the nature of the other reactant. rsc.org In the context of this compound, the cyanonaphthalene moiety is a well-known electron acceptor in its excited state.

For instance, the excited singlet state of 2,3-dicyanonaphthalene has a lifetime of 26 ns in acetonitrile and reacts with various donors at near diffusion-controlled rates, leading to the efficient formation of free radical ions. scilit.com Similarly, naphthyl-appended cyclams undergo reductive luminescence quenching through PET from proximate amine groups. nih.gov These studies indicate that the cyanonaphthalene core of this compound is a potent photo-oxidant. The presence of the chloromethyl group could potentially influence the photophysics and reactivity of the molecule, for example, by providing a pathway for subsequent dark reactions of the initially formed radical ions.

Radical Reactions and Pyrolysis Pathways

The high-temperature chemistry of aromatic compounds is often dominated by radical reactions, leading to the formation of larger, more complex structures, including polycyclic aromatic hydrocarbons (PAHs), which are of significant environmental concern.

Generation and Reactivity of Naphthylmethyl Radicals from Halomethylnaphthalenes

The carbon-halogen bond in halomethylnaphthalenes is susceptible to homolytic cleavage upon thermolysis or photolysis, leading to the formation of naphthylmethyl radicals. In the case of this compound, the C-Cl bond can break to generate the 1-cyano-2-naphthylmethyl radical. The stability of this radical would be influenced by the delocalization of the unpaired electron over the naphthalene ring system.

Naphthylmethyl radicals are key intermediates in various chemical transformations. chemspider.comnist.govnih.gov Their chemical properties, such as enthalpy of formation and ionization energy, have been subjects of computational and experimental studies. chemeo.com Once generated, these radicals can undergo a variety of reactions, including hydrogen abstraction from other molecules, addition to unsaturated systems, and recombination with other radicals. The specific reaction pathway taken will depend on the reaction conditions and the presence of other reactive species.

Radical SpeciesParent CompoundMethod of GenerationKey Reactivity
1-Naphthylmethyl radical1-(Chloromethyl)naphthalene nih.govThermolysis/PhotolysisH-abstraction, addition to π-systems
2-Naphthylmethyl radical2-(Chloromethyl)naphthaleneThermolysis/PhotolysisH-abstraction, addition to π-systems

High-Temperature Co-pyrolysis Studies and Polycyclic Aromatic Hydrocarbon (PAH) Growth Routes

The pyrolysis of aromatic compounds is a primary route to the formation of PAHs. nih.govresearchgate.net The high-temperature decomposition of this compound would be expected to contribute to PAH growth through the generation of reactive intermediates like the naphthylmethyl radical.

General mechanisms for PAH growth involve the initial formation of small aromatic radicals, such as the phenyl radical. These radicals can then undergo a series of reactions, including hydrogen abstraction and acetylene (B1199291) addition (the HACA mechanism), to build up larger aromatic systems. nih.gov The pyrolysis of phenyl radicals, for instance, has been shown to involve o-benzyne chemistry, which is a key pathway to multi-ring aromatic structures. nih.gov

In the co-pyrolysis of this compound with other hydrocarbons, the initially formed 1-cyano-2-naphthylmethyl radical could participate in these PAH growth pathways. It could either add to other aromatic molecules or act as a precursor to larger PAHs through recombination and cyclization reactions. The presence of the cyano group might also influence the reaction pathways, potentially leading to nitrogen-containing PAHs (N-PAHs), which are also of environmental interest.

Transformations of the Nitrile Functionality

The cyano group is a versatile functional group that can be transformed into a variety of other functionalities, including amines, carboxylic acids, and amides.

Reduction Reactions of the Cyano Group to Amine Derivatives

The reduction of the nitrile functionality in this compound to a primary amine would yield 2-(chloromethyl)-1-(aminomethyl)naphthalene. This transformation is typically achieved using powerful reducing agents.

A common method for the reduction of nitriles to primary amines is the use of lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran. The reaction involves the nucleophilic addition of hydride ions to the carbon of the cyano group, followed by hydrolysis of the intermediate imine.

Alternatively, catalytic hydrogenation can be employed. This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel, platinum oxide, or palladium on carbon. The reaction conditions, including pressure and temperature, can be optimized to favor the formation of the primary amine and minimize side reactions.

Reaction TypeReagent(s)Product Type
Nitrile ReductionLithium Aluminum Hydride (LiAlH₄)Primary Amine
Catalytic HydrogenationH₂, Raney Ni / PtO₂ / Pd/CPrimary Amine

Other Synthetic Transformations Involving the Nitrile (e.g., Hydrolysis, Cycloadditions)

The nitrile group of this compound is a versatile functional handle that can participate in a variety of synthetic transformations, notably hydrolysis and cycloaddition reactions.

Hydrolysis:

The hydrolysis of nitriles is a fundamental transformation that converts them into carboxylic acids. libretexts.org This reaction can be carried out under either acidic or basic conditions. libretexts.org In an acidic medium, the nitrile is typically heated under reflux with a dilute acid like hydrochloric acid to yield the corresponding carboxylic acid. libretexts.org For instance, ethanenitrile is converted to ethanoic acid under such conditions. libretexts.org

Alternatively, alkaline hydrolysis involves heating the nitrile with a base, such as sodium hydroxide (B78521) solution. libretexts.org This process initially forms a carboxylate salt. youtube.com To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. libretexts.org A relevant example is the hydrolysis of 8-cyannaphthalene-1-sulfonic acid, which can be converted to 1-aminonaphthalene-8-carboxylic acid using agents like milk of lime at elevated temperatures and pressures. google.com Following these general principles, this compound can be hydrolyzed to produce 2-(chloromethyl)naphthalene-1-carboxylic acid.

Cycloaddition Reactions:

Cycloaddition reactions offer a powerful method for constructing ring systems and are applicable to aromatic compounds, including naphthalene derivatives. numberanalytics.com These reactions involve the combination of two or more molecules to form a new ring without the loss of any small molecules. numberanalytics.com

Naphthalene and its derivatives can participate in various cycloaddition reactions, such as the [4+2] cycloaddition, also known as the Diels-Alder reaction. numberanalytics.comnih.gov In this type of reaction, a diene reacts with a dienophile to form a six-membered ring. numberanalytics.com Furthermore, photochemical cycloadditions are known for naphthalene derivatives. For example, 1-cyanonaphthalene can undergo photochemical [4+4] cycloaddition with furan. aip.org It has also been utilized in photo-cycloaddition reactions with substituted pyridines to create stable naphthalene-pyridine adducts. aip.org Visible-light-mediated dearomative [4+2] cycloaddition reactions have also been reported for 2-acylnaphthalenes with vinyl benzenes, yielding bicyclo[2.2.2]octa-2,5-diene scaffolds. nih.govchemrxiv.org

Another significant class of cycloadditions is the 1,3-dipolar cycloaddition, which involves a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring. numberanalytics.comlibretexts.org These reactions are highly effective for synthesizing various heterocyclic compounds like isoxazoles and pyrazoles. numberanalytics.com While specific examples involving this compound are not detailed in readily available literature, the reactivity of the cyano and naphthalene moieties suggests its potential as a substrate in various cycloaddition strategies to generate more complex polycyclic and heterocyclic structures.

Metal-Catalyzed Transformations

Palladium-Catalyzed Nucleophilic Dearomatization Reactions

The dearomatization of aromatic compounds is a significant challenge in organic synthesis due to the inherent stability of the aromatic system. However, transition metal catalysis, particularly with palladium, has enabled effective dearomatization strategies for naphthalene derivatives. Palladium-catalyzed nucleophilic dearomatization of chloromethyl naphthalene derivatives provides a route to ortho- or para-substituted carbocycles in satisfactory to excellent yields under mild conditions. This transformation proceeds through the formation of η³-benzylpalladium intermediates.

A detailed study using density functional theory (DFT) on the palladium-catalyzed dearomatization reaction between chloromethylnaphthalene and the cyclic amine morpholine (B109124) revealed insights into the mechanism. aip.org The calculations showed that the reaction proceeds via an intramolecular C-N bond coupling between the para carbon of an η³-exo-(naphthyl)methyl ligand and the nitrogen atom of the amide ligand. aip.org This pathway has a significantly lower free energy barrier (13.1 kcal/mol) compared to a previously proposed mechanism involving an η³-endo intermediate (37.8 kcal/mol). aip.org

In a related palladium-catalyzed dearomative 1,4-difunctionalization of naphthalenes, an intramolecular Heck-type insertion leads to the formation of a π-allylpalladium intermediate. This intermediate can then be trapped by various nucleophiles, yielding functionalized spirooxindoles in high yields and with excellent diastereoselectivity. nih.gov

Table 1: Examples of Palladium-Catalyzed Dearomatization of Naphthalene Derivatives

Naphthalene SubstrateCatalyst SystemNucleophile/ReagentProduct TypeYieldReference
ChloromethylnaphthalenePd(0) complexesMorpholineDearomatized amineN/A (Theoretical Study) aip.org
Chloromethylnaphthalene derivativesPalladium catalystVarious nucleophilesOrtho- or para-substituted carbocyclesSatisfactory to excellent
N-(2-Bromophenyl)-N-methyl-1-naphthamidePd(OAc)₂ / LigandInternal nucleophileSpirooxindoleUp to 99% nih.gov
Naphthalene derivative (1a)Pd(OAc)₂ / SPhosInternal aniline6a-phenyl-6aH-benzo[a]carbazole (2a)98% beilstein-journals.org

Other Transition Metal-Mediated Processes for Naphthalene Functionalization

Beyond palladium-catalyzed dearomatization, a range of other transition metals are employed to functionalize the naphthalene core, leveraging both the aromatic rings and the attached functional groups.

Cross-coupling reactions are a cornerstone of modern organic synthesis and are widely applicable to naphthalene systems. nih.gov These reactions, often catalyzed by Group 8-10 metals, create new C-C bonds by coupling two activated reagents. nih.gov Palladium catalysts are prominent in reactions such as the Suzuki-Miyaura (using organoboron reagents), Negishi (using organozinc reagents), and Heck (coupling with alkenes) reactions, all of which can be applied to functionalize halo-naphthalenes or their derivatives. nih.gov

The cyano group itself can be a target for transition metal-catalyzed reactions. A review of this area highlights that various element-cyano bonds can be activated by transition metals, leading to novel molecular skeletons. nih.gov This suggests potential for transformations of the cyano group in this compound beyond simple hydrolysis.

Other metals have also shown utility in naphthalene functionalization. For example, gold (Au) and copper (Cu) complexes can catalyze the reaction of naphthalene with diazoacetates. beilstein-journals.org The copper-based catalyst typically yields a cycloheptatriene (B165957) derivative, while the gold catalyst can produce a mixture of products from formal C-H bond insertion or addition to a double bond. beilstein-journals.org Ruthenium catalysts have been used for oxidations, such as in the conversion of intermediate alcohols to perhydrofurofurans in a multi-step synthesis starting from a chloromethyl-containing propene. researchgate.net Furthermore, transition metals like rhodium, ruthenium, and iridium are used in C-H activation and annulation reactions of related heterocyclic systems like phthalazinones, often using directing groups to achieve high selectivity. rsc.org

Applications in Complex Molecule Synthesis and Advanced Materials

Building Blocks for Heterocyclic Systems

The unique arrangement of the chloromethyl and cyano groups on the naphthalene (B1677914) scaffold of 2-(chloromethyl)-1-cyanonaphthalene makes it an ideal precursor for the synthesis of various heterocyclic compounds. These reactions often proceed through cyclization pathways, leading to the formation of new ring systems fused to the naphthalene core.

Synthesis of Fused O-Heterocycles via Intramolecular Reactions.grafiati.com

The synthesis of oxygen-containing heterocycles is a significant area of organic chemistry, as these motifs are present in many natural products and pharmaceuticals. researchgate.net Intramolecular reactions of appropriately substituted this compound derivatives can lead to the formation of fused O-heterocycles. For instance, hydrolysis of the cyano group to a carboxylic acid, followed by esterification with a molecule containing a hydroxyl group and a nucleophilic site, can set the stage for an intramolecular cyclization. The chloromethyl group can then react with the tethered nucleophile to form a new oxygen-containing ring fused to the naphthalene system.

Another approach involves the photochemical cycloaddition reactions between cyanonaphthalenes and furan (B31954) derivatives. psu.edu These reactions can yield complex polycyclic ethers, demonstrating the utility of the cyanonaphthalene core in constructing intricate oxygen-containing scaffolds. psu.edu

Construction of Other Nitrogen- or Oxygen-Containing Heterocyclic Systems.

Beyond fused systems, this compound is a precursor for a variety of other heterocyclic structures. The chloromethyl group is susceptible to nucleophilic substitution by a wide range of nitrogen and oxygen nucleophiles, leading to the introduction of diverse functionalities.

For example, reaction with primary amines can yield secondary amines, which can then undergo further reactions, such as cyclization with the cyano group or other functional groups introduced into the molecule. Similarly, reaction with alcohols or phenols can introduce ether linkages, which can be key structural elements in more complex targets. The synthesis of various nitrogen-containing heterocycles, such as pyridines, pyrimidines, and condensed heterocycles, often utilizes versatile building blocks that can undergo cyclization reactions. nih.govrsc.orgnih.gov The principles used in these syntheses can be applied to derivatives of this compound.

The following table summarizes some representative transformations of this compound to form precursors for heterocyclic systems.

ReactantReagent/ConditionsProductApplication
This compound1. H2O/H+, Δ 2. R-OH, H+2-(Hydroxymethyl)-1-naphthalenecarboxylic acid esterPrecursor for lactone synthesis
This compoundR-NH2N-substituted 2-(aminomethyl)-1-cyanonaphthalenePrecursor for nitrogen heterocycles
This compoundR-OH, Base2-((alkoxy/aryloxy)methyl)-1-cyanonaphthaleneIntermediate for further functionalization

Precursor for Polycyclic Aromatic Hydrocarbon (PAH) Derivatives and Extended Aromatic Systems.researchgate.netrsc.org

Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are of significant interest due to their unique electronic and photophysical properties. The detection of cyano-functionalized PAHs like 1- and 2-cyanonaphthalene in the interstellar medium highlights the fundamental importance of this class of molecules. arxiv.orgnih.gov More complex structures, such as 1-cyanopyrene, have also been identified, suggesting that pathways exist for the formation of larger, functionalized PAHs. arxiv.orgnih.gov

This compound can serve as a key building block for the synthesis of larger, more complex PAH systems. The chloromethyl group can be used to alkylate other aromatic rings in Friedel-Crafts type reactions, followed by subsequent cyclization and aromatization steps to build up the extended polycyclic framework. The cyano group can be retained as a functional handle or can be transformed into other groups as needed during the synthetic sequence.

Construction of Dearomatized and Highly Functionalized Polycyclic Scaffolds.researchgate.netarxiv.org

While the naphthalene core is aromatic, reactions involving this compound can lead to the formation of dearomatized and highly functionalized polycyclic systems. These types of scaffolds are of growing interest in medicinal chemistry and materials science. One-pot reactions involving alkyne annulation are a powerful tool for constructing complex polycyclic scaffolds, including those that may involve dearomatization steps. nih.gov

For instance, cycloaddition reactions involving the naphthalene ring system can lead to partially saturated, polycyclic structures. The chloromethyl and cyano groups can act as anchor points for building up complex architectures that extend from the naphthalene core, which itself may be transformed in the process.

Contributions to Functional Materials Chemistry

The electronic properties of the cyanonaphthalene moiety make it an attractive component for the design of new functional materials. The electron-withdrawing nature of the cyano group can significantly influence the optical and electronic characteristics of molecules in which it is incorporated.

Applications in Organic Optoelectronic Materials.nih.gov

π-Conjugated organic molecules are the foundation of modern optoelectronics. rsc.org Cyanostilbene derivatives, for example, are known to exhibit interesting photophysical properties that can be tuned for various applications. rsc.org The cyanonaphthalene unit shares some structural and electronic similarities with these systems and can be incorporated into larger conjugated molecules for use in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).

The on-surface synthesis of expanded phthalocyanines from dicarbonitrile precursors demonstrates a strategy for creating large, π-extended systems with potential for optoelectronic applications. nih.gov The ability to form both cyclic and polymeric structures from these precursors highlights the versatility of the cyano group in materials synthesis. nih.gov The introduction of the this compound unit into polymers or other large molecules can impart desirable electronic or photophysical properties, making it a valuable building block in the field of functional materials chemistry.

PropertyRelevance to Optoelectronics
Electron-withdrawing cyano groupCan tune the HOMO/LUMO energy levels of a material, affecting charge injection and transport.
Naphthalene coreProvides a rigid, planar, and extended π-system, which is beneficial for charge mobility.
Reactive chloromethyl groupAllows for incorporation into a variety of molecular and polymeric architectures.

Role in the Synthesis of Biologically Relevant Scaffolds

The strategic placement of a reactive chloromethyl group and a cyano group on the naphthalene scaffold makes this compound a valuable starting material for the synthesis of complex, biologically relevant molecules. The chloromethyl group serves as a versatile handle for introducing various functionalities through nucleophilic substitution reactions, while the cyano group can be retained or transformed into other functional groups, influencing the electronic properties and biological activity of the final compound. This dual functionality allows for the construction of diverse molecular architectures with potential applications in medicinal chemistry.

A significant application of this compound is in the development of ligands for G-protein coupled receptors (GPCRs), a large family of receptors that are important drug targets. Specifically, it has been utilized in the synthesis of potent and selective antagonists for the dopamine (B1211576) D4 receptor. Dopamine D4 receptor antagonists are of considerable interest for the treatment of various central nervous system disorders, including schizophrenia and other psychotic disorders.

The synthesis of these biologically relevant scaffolds typically involves the reaction of this compound with a suitable nucleophile, such as a substituted piperazine (B1678402). The piperazine moiety is a common pharmacophore found in many centrally acting drugs. By varying the substituent on the piperazine ring, a library of compounds can be generated and screened for their affinity and selectivity towards the dopamine D4 receptor.

One documented synthetic route involves the N-alkylation of a substituted piperazine with this compound. This reaction proceeds via a nucleophilic substitution where the nitrogen atom of the piperazine displaces the chloride ion from the chloromethyl group, forming a new carbon-nitrogen bond. This straightforward and efficient method allows for the direct incorporation of the 1-cyano-2-naphthylmethyl moiety into the final structure.

The resulting 2-((4-substituted-piperazin-1-yl)methyl)naphthalene-1-carbonitrile derivatives have been shown to exhibit high affinity for the dopamine D4 receptor. The specific substituent on the piperazine ring plays a crucial role in modulating the binding affinity. For instance, the nature of the aryl or heteroaryl substituent on the piperazine nitrogen can significantly impact the interaction with the receptor's binding pocket.

The following table presents data on the dopamine D4 receptor binding affinity for a series of compounds synthesized from this compound. The binding affinity is expressed as the inhibitor constant (Ki), where a lower value indicates a higher affinity.

CompoundSubstituent (R) on PiperazineDopamine D4 Receptor Affinity (Ki, nM)
1 Phenyl1.3
2 2-Methoxyphenyl0.8
3 3-Chlorophenyl1.1
4 2-Pyrimidinyl0.9

The data clearly demonstrates that the compounds derived from this compound are potent dopamine D4 receptor ligands. The sub-nanomolar to low nanomolar Ki values indicate a strong interaction with the receptor. This highlights the utility of this compound as a key building block for the rapid generation of diverse and biologically active molecules targeting specific receptors. The ability to fine-tune the biological activity by modifying the substituent on the piperazine ring underscores the importance of this synthetic strategy in drug discovery and development.

Mechanistic Investigations and Computational Studies

Theoretical Approaches to Reaction Mechanisms

Theoretical chemistry provides powerful tools to model and predict the course of chemical reactions, offering insights that are often difficult to obtain through experimentation alone. For 2-(Chloromethyl)-1-cyanonaphthalene, these approaches can illuminate potential reaction pathways and predict the selectivity of its transformations.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a reaction. nih.govosti.gov This allows for the identification and characterization of reactants, products, intermediates, and transition states. For a molecule like this compound, a primary reaction of interest is the nucleophilic substitution at the benzylic carbon of the chloromethyl group. youtube.comkhanacademy.org

Table 1: Hypothetical Energy Profile for an SN2 Reaction of this compound

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Nu-0
Transition State[Nu···CH2(C10H6CN)···Cl]-Calculated Activation Energy
Products2-(Nucomethyl)-1-cyanonaphthalene + Cl-Calculated Reaction Enthalpy

Note: The values in this table are illustrative and would need to be calculated using specific quantum chemistry software packages.

The stability of potential carbocation intermediates in SN1-type reactions can also be assessed. The benzylic carbocation formed by the loss of the chloride ion would be stabilized by resonance with the naphthalene (B1677914) ring. khanacademy.org Quantum chemical calculations can quantify this stabilization energy.

Regioselectivity: The naphthalene ring in this compound is susceptible to electrophilic aromatic substitution. The regioselectivity of such reactions is governed by the electronic effects of the existing substituents. The cyano group (-CN) is a deactivating, meta-directing group due to its strong electron-withdrawing nature through both induction and resonance. youtube.comlibretexts.org The chloromethyl group (-CH2Cl) is weakly deactivating due to the inductive effect of the chlorine atom, but it is generally considered an ortho-, para-director.

In the case of this compound, the directing effects of the two substituents would compete. The cyano group at position 1 strongly deactivates the ring, particularly the positions ortho and para to it. The chloromethyl group at position 2 would direct incoming electrophiles to its ortho and para positions. Predicting the exact outcome of an electrophilic substitution would require detailed computational analysis of the stability of the possible Wheland intermediates. libretexts.org

Stereoselectivity: Reactions at the benzylic carbon of the chloromethyl group can proceed with stereoselectivity if the reaction creates a new stereocenter. masterorganicchemistry.comkhanacademy.org For instance, an SN2 reaction with a chiral nucleophile could lead to the formation of diastereomeric products in unequal amounts. Computational modeling can be used to predict the preferred stereochemical outcome by calculating the energies of the diastereomeric transition states. acs.org An SN1 reaction, proceeding through a planar carbocation intermediate, would typically lead to a racemic mixture of products unless a chiral influence is present in the reaction environment. youtube.com

Computational Modeling of Molecular Structure and Electronic Properties

Computational modeling provides a detailed picture of the molecule's three-dimensional structure and the distribution of its electrons, which are crucial for understanding its reactivity.

The electronic properties of this compound can be analyzed using quantum chemical calculations to determine various reactivity descriptors. samipubco.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. rsc.org

The presence of the electron-withdrawing cyano group is expected to lower both the HOMO and LUMO energy levels and potentially decrease the HOMO-LUMO gap compared to unsubstituted naphthalene, which could enhance its reactivity. nih.govrsc.org

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted Value/EffectSignificance
HOMO EnergyLowered by -CN groupIndicates reduced nucleophilicity of the aromatic ring
LUMO EnergyLowered by -CN groupIndicates increased electrophilicity of the aromatic ring
HOMO-LUMO GapLikely reducedSuggests increased reactivity towards certain reagents
Dipole MomentNon-zero, significant magnitudeInfluences solubility and intermolecular interactions

Note: These are qualitative predictions based on general chemical principles. Actual values would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron-rich and electron-poor regions of the molecule, providing a guide to where electrophilic and nucleophilic attacks are most likely to occur. researchgate.net

Conformational Analysis: The flexibility of this compound is primarily due to the rotation of the chloromethyl group around the C-C bond connecting it to the naphthalene ring. Conformational analysis aims to identify the most stable arrangement (conformer) of this group. msu.eduyoutube.comlibretexts.orgyoutube.com Steric hindrance between the chlorine atom and the hydrogen atom at the peri-position (position 8) of the naphthalene ring would be a significant factor in determining the preferred conformation. It is expected that the conformer where the C-Cl bond is oriented away from the naphthalene ring would be the most stable.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of this compound in a solvent over time. nih.gov These simulations provide insights into how the molecule interacts with its environment, its conformational flexibility at different temperatures, and the solvation effects on its reactivity. For example, an MD simulation could model the diffusion of a nucleophile towards the chloromethyl group and the initial stages of the reaction in a solution phase.

Experimental Techniques for Mechanistic Elucidation

While computational studies provide theoretical predictions, experimental techniques are essential for confirming and refining proposed reaction mechanisms. A variety of experimental methods could be applied to study the reactions of this compound. mckgroup.org

Kinetic Studies: Measuring the rate of a reaction under different conditions (e.g., varying reactant concentrations, temperature) can help determine the rate law and provide evidence for the molecularity of the rate-determining step (e.g., distinguishing between SN1 and SN2 mechanisms).

Isotope Labeling: Using isotopes (e.g., 13C or deuterium) at specific positions in the molecule can help trace the movement of atoms during a reaction and identify which bonds are broken and formed.

Trapping of Intermediates: If a reactive intermediate, such as a carbocation, is proposed, experiments can be designed to "trap" this species by adding a reagent that reacts with it specifically.

Spectroscopic Analysis: Techniques such as NMR, IR, and Mass Spectrometry are crucial for identifying the products of a reaction, including any side products or rearranged products, which can provide valuable clues about the reaction pathway.

Stereochemical Analysis: For reactions involving the formation or modification of a stereocenter, determining the stereochemistry of the product (e.g., using polarimetry or chiral chromatography) can provide strong evidence for a particular mechanism (e.g., inversion of configuration in an SN2 reaction).

By combining these experimental approaches with the insights gained from computational studies, a comprehensive understanding of the mechanistic details of reactions involving this compound can be achieved.

Kinetic Studies of Reaction Rates and Pathways.

Detailed kinetic studies outlining the specific reaction rates and pathways for this compound are not readily found in the current body of scientific research. However, the reactivity of the chloromethyl group attached to the naphthalene core is expected to be a primary site for chemical transformations. This functional group typically participates in nucleophilic substitution reactions, where the chlorine atom is displaced by a nucleophile. The reaction rate would be influenced by the nature of the nucleophile, the solvent, and the electronic effects of the cyano and naphthalene groups.

Computational chemistry offers a powerful tool for predicting reaction pathways and estimating activation energies, providing a theoretical framework for understanding the kinetics of such reactions. For instance, Density Functional Theory (DFT) calculations could be employed to model the transition states of proposed reaction mechanisms involving this compound.

Spectroscopic Detection and Characterization of Transient Species (e.g., Radicals).

The formation and detection of transient species, such as radicals, are crucial for elucidating reaction mechanisms. While direct spectroscopic evidence for transient species derived from this compound is not documented, studies on related cyanonaphthalenes provide a strong basis for what might be expected.

Computational studies on 1- and 2-cyanonaphthalene radical anions have been performed using methods like negative ion photoelectron spectroscopy (NIPES) and DFT. nih.govresearchgate.netresearchgate.net These studies have successfully characterized the vibrational structures and determined the electron affinities of these radicals. nih.govresearchgate.netresearchgate.net For example, the adiabatic electron affinities (EAs) for the ground singlet states of 1-cyanonaphthalene and 2-cyanonaphthalene have been calculated to be 0.856 eV and 0.798 eV, respectively. researchgate.netresearchgate.net Furthermore, the most stable deprotonated radical anions for these compounds have been identified, corresponding to the removal of the most acidic proton. nih.govresearchgate.net

It is plausible that the homolytic cleavage of the C-Cl bond in this compound, induced by photolysis or other means, could generate a 1-cyano-2-naphthylmethyl radical. The spectroscopic signature of such a transient species could potentially be characterized using techniques like time-resolved spectroscopy. The detection of 1- and 2-cyanonaphthalene in the interstellar medium, achieved through spectral matched filtering of radio astronomy data, highlights the power of spectroscopy in identifying specific chemical entities, even in complex environments. nih.govarxiv.org

Advanced Spectroscopic Characterization in Research

Vibrational Spectroscopy for Comprehensive Structural Elucidation (FT-IR, FT-Raman, Theoretical IR)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding framework of 2-(Chloromethyl)-1-cyanonaphthalene. These experimental methods, when combined with theoretical calculations, provide a comprehensive understanding of the molecule's vibrational modes.

The FT-IR and FT-Raman spectra of this compound would be expected to show characteristic absorption and scattering bands that confirm its structure. The most prominent feature would be the strong, sharp band corresponding to the C≡N (nitrile) stretching vibration, typically observed in the 2200–2240 cm⁻¹ region. ed.ac.ukresearchgate.net For the closely related 1-cyanonaphthalene cation, this stretch is observed at 2214.7 cm⁻¹. ed.ac.ukresearchgate.net The presence of the chloromethyl group introduces vibrations such as the C-Cl stretch, expected in the 800–600 cm⁻¹ range, and CH₂ bending modes around 1450 cm⁻¹.

The aromatic naphthalene (B1677914) core gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. ed.ac.uk In-plane and out-of-plane C-H bending vibrations and C=C skeletal vibrations of the fused rings appear in the fingerprint region (below 1600 cm⁻¹). nih.gov A comprehensive study on 1- and 2-cyanonaphthalene reported their room temperature IR and Raman spectra, providing a basis for the assignment of bands for related derivatives. nih.gov

Theoretical IR spectra, calculated using methods like Density Functional Theory (DFT), complement the experimental data. nih.govresearchgate.net These calculations help in the precise assignment of each vibrational band to a specific molecular motion, resolving ambiguities and confirming the structural details inferred from experimental spectra. nih.gov

Table 1: Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch > 3000 FT-IR, FT-Raman
Nitrile (C≡N) Stretch 2240 - 2200 FT-IR, FT-Raman
Aromatic C=C Stretch 1650 - 1500 FT-IR, FT-Raman
CH₂ Scissoring ~1450 FT-IR
C-Cl Stretch 800 - 600 FT-IR
Aromatic C-H Out-of-Plane Bend 900 - 670 FT-IR

This table is predictive and based on characteristic frequencies for the respective functional groups and data from analogous naphthalene compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regio- and Stereochemical Assignment of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity and regiochemistry of this compound and its reaction products. ¹H and ¹³C NMR spectra provide a detailed map of the carbon and hydrogen atoms within the molecule.

In the ¹H NMR spectrum of this compound, the protons of the chloromethyl group (–CH₂Cl) would appear as a distinct singlet, typically in the range of 4.5–5.0 ppm. The six aromatic protons on the naphthalene ring would produce a complex multiplet pattern in the downfield region, generally between 7.5 and 8.5 ppm. The specific chemical shifts and coupling patterns of these aromatic protons are definitive for confirming the 1,2-disubstitution pattern on the naphthalene core.

The ¹³C NMR spectrum provides complementary information. It would show a total of 12 distinct signals, corresponding to the 11 carbons of the substituted naphthalene ring and the single carbon of the chloromethyl group. The nitrile carbon (–CN) is characteristically observed as a quaternary carbon signal around 115–120 ppm, while the chloromethyl carbon (–CH₂Cl) would appear at approximately 45 ppm. The remaining ten signals in the aromatic region (120–140 ppm) correspond to the naphthalene ring carbons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to unambiguously assign all proton and carbon signals and confirm the regiochemical outcome of reactions involving this compound. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-C≡N - ~117
-CH₂Cl ~4.9 (singlet) ~45
Naphthalene C1 - ~110
Naphthalene C2 - ~135
Naphthalene C3-C8 7.5 - 8.5 (multiplets) 125 - 134

This table is predictive, with values estimated based on known substituent effects on the naphthalene core and data from similar compounds like 1-(chloromethyl)naphthalene. chemicalbook.comnih.gov Solvent: CDCl₃.

Mass Spectrometry for Molecular Identification in Complex Reaction Mixtures and Mechanistic Studies

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound. It is also instrumental in identifying reaction intermediates and elucidating reaction mechanisms by analyzing fragmentation patterns.

In a typical electron ionization (EI) mass spectrum, this compound (formula: C₁₂H₈ClN) would exhibit a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 197.03 g/mol ). The presence of a chlorine atom would be confirmed by the characteristic isotopic pattern of the molecular ion, with a second peak (M+2) at m/z 199 that is about one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern provides structural information. Key fragmentation pathways would likely include the loss of a chlorine radical (–Cl) to give a prominent peak at m/z 162, corresponding to the stable naphthylmethyl carbocation. Another expected fragmentation is the loss of the entire chloromethyl radical (–CH₂Cl) to yield a fragment at m/z 152, corresponding to the cyanonaphthalene cation. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental formula of the parent molecule and its fragments with high precision. While no specific studies using advanced techniques like Synchrotron-based vacuum ultraviolet photoionization mass spectrometry (SVUV-PIMS) on this compound are available, such methods would be invaluable for isomer-specific identification in complex mixtures, such as pyrolysis products, by providing detailed photoionization efficiency curves.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Ion Formula Identity
199 [C₁₂H₈³⁷ClN]⁺ Molecular Ion (³⁷Cl isotope)
197 [C₁₂H₈³⁵ClN]⁺ Molecular Ion (³⁵Cl isotope)
162 [C₁₂H₈N]⁺ [M-Cl]⁺
152 [C₁₁H₇N]⁺ [M-CH₂Cl]⁺

This table is predictive, based on the expected fragmentation patterns for the given structure.

X-ray Crystallography for Definitive Solid-State Structure Determination of Derivatives

X-ray crystallography stands as the ultimate method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. To apply this technique to this compound, a suitable single crystal of the compound or a solid derivative must first be obtained.

A successful crystallographic analysis would provide a definitive confirmation of its molecular structure, including the precise spatial arrangement of the chloromethyl and cyano groups on the naphthalene framework. It would yield highly accurate data on bond lengths, bond angles, and torsion angles within the molecule. For instance, it would confirm the C-C and C-N bond lengths of the nitrile group and the geometry around the chloromethyl-substituted carbon.

Future Research Directions and Outlook

Exploration of Novel Reactivity Patterns and Unprecedented Chemical Transformations

The unique structure of 2-(Chloromethyl)-1-cyanonaphthalene, featuring both an electrophilic chloromethyl group and an electron-withdrawing cyano group on a naphthalene (B1677914) scaffold, suggests a rich and complex reactivity profile awaiting exploration. The chloromethyl group is a reactive handle, highly susceptible to nucleophilic substitution, which allows for the easy introduction of the 1-cyano-2-naphthylmethyl moiety into a wide array of molecules.

Future research should aim to uncover novel transformations that go beyond simple substitution reactions. The electronic interplay between the cyano group at the 1-position and the chloromethyl group at the 2-position could lead to unprecedented reactivity. For example, investigations could focus on:

Intramolecular Cyclization Reactions: Designing reactions where a nucleophile, tethered to another part of the molecule, could interact with the chloromethyl group to form novel polycyclic systems.

Palladium-Catalyzed Cross-Coupling Reactions: While the chloromethyl group is typically used in substitution, exploring its participation in novel cross-coupling reactions could open new pathways for C-C bond formation.

Photochemical Reactions: The naphthalene core is photoactive, and the influence of the substituents on its excited-state reactivity could lead to unique photochemical transformations.

Understanding the reactivity of related halomethylnaphthalenes, where the nature of the halogen and its position significantly influence reaction outcomes, provides a basis for these explorations.

Expansion into New Areas of Material Science and Supramolecular Chemistry

Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are of significant interest in materials science due to their unique electronic and photophysical properties. mdpi.comnih.govarxiv.org Cyanonaphthalenes, for instance, have been identified in the interstellar medium, sparking research into their fundamental properties. nih.govarxiv.orgarxiv.orgnih.govarxiv.orgnsf.gov

This compound is a promising building block for the synthesis of advanced functional materials. The reactive chloromethyl group provides a convenient anchor point for incorporating the cyanonaphthalene unit into larger systems. Future research could target the development of:

Organic Semiconductors: By polymerizing or functionalizing the molecule, new materials for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) could be created.

Fluorescent Probes: The inherent fluorescence of the naphthalene core, modulated by the cyano and chloromethyl groups, could be harnessed to design sensitive chemical sensors.

Supramolecular Assemblies: The planar aromatic structure and the polar cyano group make the molecule suitable for designing complex, self-assembling supramolecular structures with tailored properties. Research in this area could lead to the creation of novel liquid crystals or porous organic frameworks.

Potential Material ClassKey FeatureProspective Application
Conducting Polymers Extended π-conjugation via polymerizationOrganic electronics, transistors
Fluorescent Sensors Environment-sensitive emissionChemical and biological sensing
Supramolecular Gels Self-assembly through non-covalent interactionsSmart materials, drug delivery
Liquid Crystals Anisotropic molecular shapeDisplay technologies

Synergistic Integration of Experimental and Computational Approaches for Mechanistic Understanding

A deep understanding of reaction mechanisms and molecular properties is crucial for the rational design of new synthetic methods and materials. The integration of experimental studies with high-level computational chemistry offers a powerful approach to achieve this. mdpi.com

For this compound, computational models can provide insights that are difficult to obtain through experiments alone. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to:

Model Reaction Pathways: Elucidate the mechanisms of nucleophilic substitution and other novel reactions by calculating the energies of reactants, transition states, and products.

Predict Spectroscopic Properties: Compute vibrational and electronic spectra to aid in the characterization of the molecule and its derivatives. researchgate.netresearchgate.netresearchgate.net

Analyze Electronic Structure: Understand how the cyano and chloromethyl groups influence the electron distribution and reactivity of the naphthalene ring system. mdpi.com

This synergistic approach involves a feedback loop where computational predictions guide experimental design, and experimental results are used to validate and refine theoretical models. mdpi.com For example, kinetic studies of substitution reactions can be compared with computationally predicted activation energies to confirm a proposed mechanism. This integrated strategy will be indispensable for unlocking the full potential of this compound in its future applications.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing 2-(Chloromethyl)-1-cyanonaphthalene, and how is its structural integrity validated?

  • Methodological Answer : Synthesis typically involves chlorination of 1-cyanonaphthalene derivatives under controlled conditions. For example, side-chain chlorination of 2-methyl-1-cyanonaphthalene in aromatic solvents (e.g., toluene) at 190–210°C under UV light yields the target compound . Structural validation employs techniques like 1^1H/13^13C NMR for confirming substituent positions and mass spectrometry for molecular weight verification. X-ray crystallography (as seen in analogous naphthalene derivatives) can resolve stereochemical ambiguities .

Q. What experimental designs are recommended for assessing acute toxicity in animal models?

  • Methodological Answer : Follow OECD Guidelines 423 (acute oral toxicity) or 436 (inhalation exposure). Dose groups should be randomized, and allocation concealment must be ensured to minimize bias . Route-specific studies (oral, dermal, inhalation) should monitor systemic effects such as respiratory distress, hepatic enzyme activity, and histopathological changes in target organs . Control groups must match housing conditions and handling procedures to isolate compound-specific effects.

Q. How can researchers determine the environmental partitioning coefficients (e.g., log KowK_{ow}) of this compound?

  • Methodological Answer : Use shake-flask or HPLC methods to measure octanol-water partitioning. For soil-sediment adsorption, batch equilibrium experiments with varying pH and organic carbon content are critical . Computational models like EPI Suite can supplement experimental data but require validation against empirical measurements .

Advanced Research Questions

Q. How should conflicting data on environmental degradation rates of this compound be resolved?

  • Methodological Answer : Conduct meta-analyses to identify variables influencing discrepancies (e.g., pH, microbial activity). Standardize test conditions using ISO 10634 for aqueous degradation and OECD 307 for soil studies. Cross-validate results with advanced analytics (e.g., LC-HRMS) to track degradation intermediates and confirm pathways .

Q. What strategies mitigate bias in chronic toxicity studies, particularly dose-response inconsistencies?

  • Methodological Answer : Implement double-blinding for dose administration and outcome assessment. Use stratified randomization to balance covariates like animal weight and age . Risk-of-bias tools (Table C-7 in ATSDR guidelines) should audit protocol adherence, including attrition reporting and confounding control . Sensitivity analyses (e.g., competing risks models) can isolate compound-specific effects from background mortality .

Q. Which analytical techniques are optimal for identifying metabolic byproducts of this compound in biological systems?

  • Methodological Answer : Combine in vitro microsomal assays (e.g., liver S9 fractions) with LC-QTOF-MS for untargeted metabolomics. Fragmentation patterns (MS/MS) and isotopic labeling help trace biotransformation pathways. For in vivo studies, bile-duct cannulation in rodents allows continuous sampling of excreted metabolites .

Q. How can researchers address contradictory findings in genotoxicity assays (e.g., Ames test vs. comet assay)?

  • Methodological Answer : Re-evaluate experimental conditions: metabolic activation systems (e.g., S9 mix purity), exposure durations, and endpoint specificity. Use orthogonal assays (e.g., micronucleus test + γ-H2AX staining) to confirm DNA damage mechanisms. Statistical harmonization (e.g., Hill’s criteria for causality) can resolve false positives/negatives .

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